molecular formula C20H24O9S B019521 Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside CAS No. 108032-93-5

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

Cat. No. B019521
M. Wt: 440.5 g/mol
InChI Key: JCKOUAWEMPKIAT-SWBPCFCJSA-N
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Description

Synthesis Analysis

The synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside involves a series of steps that highlight the compound's role as a versatile intermediate. It has been synthesized through methods that involve the formation of 1-thio-D-mannopyranosides by aralkylation of 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranose followed by O-deacetylation (Durette & Shen, 1980). This process highlights the compound's utility in creating insulin-like and insulin-antagonistic properties for further research and application.

Molecular Structure Analysis

The molecular structure of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside has been elucidated through X-ray crystallography, revealing its orthorhombic system with specific unit cell dimensions. The crystallographic analysis confirms the alpha-anomer configuration of the thiomannoside and indicates the presence of intramolecular and intermolecular hydrogen bonds involving C–H⋯O and C–H⋯S interactions, which are critical for the stability and reactivity of the molecule (Guo et al., 2004).

Scientific Research Applications

Microbial Mannosidases

Microbial mannosidases play a crucial role in breaking down the 1,4-β-mannopyranosyl linkages in hemicelluloses, particularly in softwoods, producing mannose. These enzymes, primarily produced by bacteria and fungi, exhibit activity across a wide pH and temperature range and have significant applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. A comprehensive understanding of microbial mannosidases can greatly enhance their application across various industries (Chauhan & Gupta, 2017).

Synthesis of Potential Inhibitors of Carbohydrate Processing Enzymes

The synthesis of C-glycoside mimetics of glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides is a notable research area. Particularly, the synthesis of analogues of glycosyl glycerols and the attachment of naphthoquinone to the anomeric center of a sugar or the non-reducing end of a different sugar have been pivotal in creating mimics of complex carbohydrates. This synthesis has significant implications in the development of potential inhibitors for carbohydrate processing enzymes, a critical area in medical research (Cipolla, La Ferla, & Nicotra, 1997).

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKOUAWEMPKIAT-SWBPCFCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451102
Record name Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

CAS RN

108032-93-5
Record name Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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